Egfr-IN-82

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H41BrN9O2P |

|---|---|

Molecular Weight |

694.6 g/mol |

IUPAC Name |

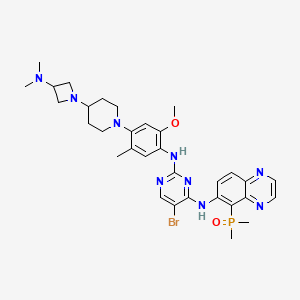

5-bromo-2-N-[4-[4-[3-(dimethylamino)azetidin-1-yl]piperidin-1-yl]-2-methoxy-5-methylphenyl]-4-N-(5-dimethylphosphorylquinoxalin-6-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C32H41BrN9O2P/c1-20-15-26(28(44-4)16-27(20)41-13-9-21(10-14-41)42-18-22(19-42)40(2)3)38-32-36-17-23(33)31(39-32)37-25-8-7-24-29(35-12-11-34-24)30(25)45(5,6)43/h7-8,11-12,15-17,21-22H,9-10,13-14,18-19H2,1-6H3,(H2,36,37,38,39) |

InChI Key |

FQRDFGLNAOZTSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCC(CC2)N3CC(C3)N(C)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

EGFR-IN-82: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGFR-IN-82 (also referred to as compound 8a) is a potent, orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] It has been specifically designed to target the C797S mutation in EGFR, a key mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib in non-small cell lung cancer (NSCLC).[1][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling, and preclinical efficacy.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Its chemical structure allows it to bind effectively to the ATP-binding pocket of EGFR, even in the presence of the C797S mutation which confers resistance to irreversible inhibitors that form a covalent bond with the Cys797 residue. By occupying the ATP-binding site, this compound prevents the phosphorylation and subsequent activation of the EGFR, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][3][5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound against various EGFR mutations and cell lines.

Table 1: Enzymatic Inhibitory Activity of this compound

| EGFR Mutant | IC₅₀ (nM) |

| EGFRL858R/T790M/C797S | 0.09[2] |

| EGFRDel19/T790M/C797S | 0.06[2] |

| EGFRWT | No significant effect[2] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |

| Ba/F3-EGFRDel19/T790M/C797S | Del19/T790M/C797S | 12.7[2] |

| A431 | EGFRWT (overexpressed) | No significant effect[2] |

Table 3: In Vivo Efficacy of this compound in a PC9-EGFRDel19/T790M/C797S Xenograft Model

| Dosage | Administration | Treatment Duration | Tumor Growth Inhibition (TGI) (%) |

| 15 mg/kg | Oral gavage (p.o.) | 14-21 days | 21.60[2] |

| 30 mg/kg | Oral gavage (p.o.) | 14-21 days | 46.79[2] |

Signaling Pathways

This compound effectively inhibits the autophosphorylation of mutant EGFR, which in turn blocks the activation of downstream signaling cascades critical for cancer cell survival and proliferation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: Inhibition of Mutant EGFR Signaling by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

EGFR Kinase Inhibitory Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against various EGFR mutations.

-

Materials: Recombinant human EGFR enzymes (wild-type and mutants), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and this compound.

-

Procedure:

-

A reaction mixture containing the EGFR enzyme, peptide substrate, and varying concentrations of this compound in kinase buffer is prepared in a 96-well plate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for EGFR Kinase Inhibitory Assay.

Cell Viability Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., Ba/F3-EGFRDel19/T790M/C797S, A431), cell culture medium, this compound, and a viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound for 72 hours.

-

A cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

In Vivo Xenograft Study

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Materials: Immunocompromised mice (e.g., nude mice), PC9-EGFRDel19/T790M/C797S cells, this compound formulation for oral gavage.

-

Procedure:

-

PC9-EGFRDel19/T790M/C797S cells are subcutaneously injected into the flanks of the mice.

-

When tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally once daily at specified doses (e.g., 15 and 30 mg/kg) for 14-21 days.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, the tumor growth inhibition (TGI) is calculated.

-

Caption: Workflow for In Vivo Xenograft Efficacy Study.

Conclusion

This compound is a promising fourth-generation EGFR inhibitor with potent activity against clinically relevant resistance mutations, particularly the C797S mutation. Its mechanism of action involves the direct inhibition of the EGFR kinase, leading to the suppression of key downstream signaling pathways that drive tumor growth. Preclinical data demonstrates its high potency and selectivity, as well as its in vivo efficacy in a xenograft model of NSCLC. Further investigation and clinical development of this compound are warranted to establish its therapeutic potential in patients with resistant EGFR-mutant NSCLC.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of the EGFR Inhibitor Osimertinib

Disclaimer: Initial searches for a molecule specifically named "Egfr-IN-82" did not yield any publicly available information. It is possible that this is an internal research compound name that is not yet disclosed in scientific literature or patent databases. Therefore, this guide will focus on a well-characterized, clinically approved, and structurally relevant third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291) , to provide a comprehensive technical overview as requested.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed summary of the synthesis, chemical properties, mechanism of action, and relevant experimental protocols for Osimertinib.

Introduction to Osimertinib (AZD9291)

Osimertinib (marketed as Tagrisso) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) developed to target specific mutations in the EGFR gene that are implicated in non-small cell lung cancer (NSCLC).[1] It is particularly effective against tumors harboring both EGFR-TKI sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[1][2] A key feature of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which contributes to a more favorable side-effect profile compared to earlier-generation TKIs.[1][3]

Chemical Properties and Data

Osimertinib is a mono-anilino-pyrimidine compound.[1] It is administered as a mesylate salt.[4]

Table 1: Physicochemical Properties of Osimertinib Mesylate

| Property | Value | Reference(s) |

| Chemical Name | N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate salt | [4] |

| Molecular Formula | C₂₈H₃₃N₇O₂·CH₄O₃S | [4] |

| Molecular Weight | 599.71 g/mol | [5] |

| CAS Number | 1421373-66-1 | [5] |

| Appearance | Single crystalline solid | [5] |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [5] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [5] |

| LogP | Not specified | |

| InChI Key | DUYJMQONPNNFPI-UHFFFAOYSA-N | [4] |

Table 2: In Vitro Inhibitory Activity of Osimertinib

| Target | IC₅₀ (nM) | Cell Line / Assay Condition | Reference(s) |

| EGFR (Exon 19 deletion) | 12.92 | LoVo cells | [6][7] |

| EGFR (L858R/T790M) | 11.44 | LoVo cells | [6][7] |

| EGFR (Wild-Type) | 493.8 | LoVo cells | [6][7] |

| EGFRL858R | 12 | [8] | |

| EGFRL858R/T790M | 1 | [8] | |

| EGFR (Exon 19 deletion) | 8 - 17 | PC9 cells | [9] |

| EGFR (L858R/T790M) | 5 - 11 | H1975 cells | [9] |

| EGFR (Wild-Type) | 461 - 650 | H2073, Calu3 cells | [9] |

| EGFR (Exon 19 del + T790M) | 166 | PC-9ER cells | [10] |

| EGFR (L858R + T790M) | 4.6 | H1975 cells | [10] |

Synthesis of Osimertinib

The synthesis of Osimertinib involves a multi-step process. A representative synthetic route is outlined below, based on published literature.[11][12]

Caption: A simplified workflow for the synthesis of Osimertinib.

Experimental Protocols

Synthesis of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Intermediate C)

-

To a solution of 2-methoxy-4-nitroaniline in a suitable solvent such as 1,4-dioxane, add p-toluenesulfonic acid and 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (Intermediate A).[12]

-

Heat the reaction mixture at approximately 85°C for several hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature.

-

Add aqueous ammonia to neutralize the acid, followed by water to precipitate the product.[12]

-

Stir the mixture at room temperature to allow for complete precipitation.

-

Filter the resulting precipitate, wash with water, and dry to afford the intermediate product.[12]

Final Synthesis Step: Acylation to form Osimertinib

-

Dissolve the diamine intermediate (Intermediate D) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0°C).

-

Add a base, such as triethylamine or diisopropylethylamine, to the solution.

-

Slowly add acryloyl chloride (Intermediate E) dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C for a specified time and then warm to room temperature, monitoring by TLC or HPLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield Osimertinib.

In Vitro EGFR Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit EGFR phosphorylation in cells.

-

Cell Seeding: Seed human cancer cell lines (e.g., LoVo, PC-9, H1975) in 384-well plates at a density of approximately 10,000 cells per well and incubate overnight at 37°C with 5% CO₂.[6]

-

Compound Treatment: Treat the cells with serially diluted concentrations of Osimertinib (or other test compounds) for 2 hours. For wild-type EGFR cells, stimulate with a ligand like EGF (e.g., 25 ng/mL) for 10 minutes before cell lysis.[7]

-

Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA: Quantify the level of phosphorylated EGFR in the cell lysates using a phospho-EGFR specific ELISA kit (e.g., R&D Systems DuoSet Human phospho-EGFR ELISA).[7]

-

Data Analysis: Measure the signal (e.g., fluorescence or absorbance) using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[6]

Cell Proliferation Assay

This assay measures the effect of a compound on cell viability and growth.

-

Cell Seeding: Plate cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.[6]

-

Compound Addition: Add various concentrations of Osimertinib to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 72 hours at 37°C with 5% CO₂.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the percentage of cell growth inhibition. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Mechanism of Action and Signaling Pathways

Osimertinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of mutant EGFR.[13]

Caption: Mechanism of action of Osimertinib on the EGFR signaling pathway.

The acrylamide group of Osimertinib forms a covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR.[1][14] This irreversible binding blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways critical for cancer cell survival and proliferation, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][13][14] Its high affinity for the T790M mutant "gatekeeper" residue, while sparing the wild-type EGFR, is the basis for its efficacy in resistant tumors and its improved tolerability.[1][2]

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its rational design, leading to potent and selective inhibition of both sensitizing and resistance mutations, has established it as a cornerstone of treatment in this patient population. The detailed understanding of its synthesis, chemical properties, and mechanism of action provides a solid foundation for the development of future generations of EGFR inhibitors and for further research into overcoming emergent resistance mechanisms.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Osimertinib - Wikipedia [en.wikipedia.org]

- 5. tga.gov.au [tga.gov.au]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AZD-9291 synthesis - chemicalbook [chemicalbook.com]

- 12. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 14. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

An In-depth Technical Guide to the Molecular Target of EGFR-IN-82

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular target of EGFR-IN-82, a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). It includes a detailed summary of its inhibitory activity, the signaling pathways involved, and the experimental methodologies used for its characterization.

Molecular Target and Inhibitory Profile

This compound is a highly specific inhibitor targeting certain mutant forms of the EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3][4]

The primary molecular targets of this compound are EGFR variants harboring specific mutations that confer resistance to previous generations of EGFR inhibitors.[1] Notably, this compound demonstrates potent inhibitory activity against EGFR with the following mutations:

-

EGFRL858R/T790M/C797S

-

EGFRDel19/T790M/C797S

Importantly, this compound shows no significant inhibitory effect on wild-type EGFR (EGFRWT), suggesting a favorable selectivity profile that could minimize off-target effects.[1]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through in vitro kinase assays and cellular proliferation assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition

| Target Enzyme | IC50 (nM) |

| EGFRL858R/T790M/C797S | 0.09 |

| EGFRDel19/T790M/C797S | 0.06 |

| EGFRWT | No significant effect |

Data sourced from MedChemExpress product information.[1]

Table 2: Cellular Activity

| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Duration |

| Ba/F3-EGFRDel19/T790M/C797S | Del19/T790M/C797S | 12.7 | 72 hours |

| A431 | EGFRWT (overexpressed) | No significant effect | Not specified |

Data sourced from MedChemExpress product information.[1]

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | EGFR Mutation Status | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) |

| PC9-EGFRDel19/T790M/C797S | Del19/T790M/C797S | 15 | 21.60% |

| PC9-EGFRDel19/T790M/C797S | Del19/T790M/C797S | 30 | 46.79% |

| Ba/F3-EGFRDel19/T790M/C797S | Del19/T790M/C797S | 15 | 48.43% |

| Ba/F3-EGFRDel19/T790M/C797S | Del19/T790M/C797S | 30 | 82.60% |

Data sourced from MedChemExpress product information.[1]

Signaling Pathways

EGFR activation initiates a cascade of intracellular signaling pathways that are critical for normal cellular processes but are often hijacked in cancer.[5][6][7] The primary pathways downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[8] By inhibiting the mutated EGFR kinase, this compound effectively blocks the initiation of these downstream signals, thereby impeding cancer cell proliferation and survival.

Experimental Protocols

The characterization of this compound involves standard biochemical and cell-based assays. Below are detailed methodologies for the key experiments typically cited in the evaluation of such inhibitors.

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified EGFR kinase domain.

Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR kinase domains (wild-type and mutants)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (serially diluted)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant EGFR kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which correlates with kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

This assay assesses the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on EGFR signaling.

Objective: To determine the cellular IC50 value of this compound in cell lines expressing mutant EGFR.

Materials:

-

Cancer cell lines (e.g., Ba/F3 engineered to express mutant EGFR)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

96-well or 384-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Procedure:

-

Seed the cells at a predetermined density in a 96-well or 384-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent into a measurable signal (luminescence, absorbance, or fluorescence).

-

Measure the signal using a plate reader.

-

Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western blotting is used to confirm that the inhibitor blocks the autophosphorylation of EGFR in a cellular context, which is a direct measure of target engagement.

Objective: To assess the inhibition of EGFR phosphorylation at specific tyrosine residues in cells treated with this compound.

Materials:

-

Cancer cell lines expressing the target EGFR mutants

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells and treat them with various concentrations of this compound for a defined period (e.g., 1-4 hours). A positive control stimulated with EGF may be included for wild-type or less active mutants.

-

Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total EGFR and a loading control to ensure equal protein loading.

Conclusion

This compound is a potent and selective inhibitor of clinically relevant EGFR mutations, including the challenging C797S resistance mutation. Its high in vitro potency translates to cellular activity and in vivo efficacy in preclinical models. The methodologies described in this guide provide a framework for the continued investigation and characterization of this and other novel EGFR inhibitors, which are crucial for advancing the treatment of EGFR-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. themarkfoundation.org [themarkfoundation.org]

- 3. Structural Perspectives in the Development of Novel EGFR Inhibitors for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Gut microbiota and metabolites: emerging prospects in the treatment of non-small cell lung cancer [frontiersin.org]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

The Selectivity Profile of EGFR-IN-82: An In-Depth Technical Guide

A comprehensive analysis of the kinase selectivity of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-82, is currently unavailable in the public domain. Extensive searches of chemical and biological databases, including PubChem and ChEMBL, as well as the broader scientific literature, did not yield specific information for a compound designated "this compound." This suggests that this compound may be an internal designation for a compound in early-stage development and not yet publicly disclosed, a misnomer, or a compound with limited publicly available research data.

This guide, therefore, will address the critical importance of kinase selectivity profiling for EGFR inhibitors, outline the standard experimental methodologies used, and describe the key signaling pathways involved. This information will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the evaluation of novel EGFR inhibitors.

The Critical Role of Kinase Selectivity in EGFR-Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention. EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by directly targeting the ATP-binding site of the kinase domain and inhibiting its activity.

However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, a significant challenge in the development of EGFR TKIs is achieving high selectivity for EGFR over other kinases. Off-target inhibition can lead to a range of adverse effects and toxicities, limiting the therapeutic window of the drug. A comprehensive selectivity profile is therefore essential to:

-

Predict potential off-target toxicities: By identifying other kinases that are inhibited by the compound, researchers can anticipate potential side effects.

-

Understand the full mechanism of action: Off-target effects can sometimes contribute to the therapeutic efficacy of a drug, and understanding these can provide a more complete picture of its biological activity.

-

Optimize lead compounds: Selectivity data guides medicinal chemists in modifying compound structures to improve their specificity for the intended target.

Experimental Protocols for Kinase Selectivity Profiling

A variety of in vitro assays are employed to determine the selectivity profile of a kinase inhibitor. These assays typically measure the inhibitor's potency (e.g., IC50 or Ki) against a large panel of purified kinases.

Biochemical Kinase Assays

Biochemical assays are the most common method for initial, broad selectivity screening. They utilize purified recombinant kinase enzymes, a substrate (peptide or protein), and ATP. The inhibitor's effect on the kinase's ability to phosphorylate the substrate is measured.

Commonly Used Formats:

-

Radiometric Assays: These assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The amount of radioactivity transferred to the substrate is proportional to the kinase activity.

-

Fluorescence-Based Assays: These assays employ various fluorescence techniques, such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or assays using fluorescently labeled antibodies that recognize the phosphorylated substrate.

-

Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Workflow for a Typical Biochemical Kinase Assay:

Caption: Workflow of a typical biochemical kinase assay.

Cell-Based Assays

To complement biochemical data, cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant context. These assays measure the inhibition of EGFR phosphorylation or downstream signaling events within intact cells.

Commonly Used Techniques:

-

Western Blotting: This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, ERK) in cells treated with the inhibitor.

-

Enzyme-Linked Immunosorbent Assay (ELISA): High-throughput ELISA formats can be used to quantify the levels of phosphorylated proteins in cell lysates.

-

Immunofluorescence and Immunohistochemistry: These microscopy-based techniques allow for the visualization of protein phosphorylation and localization within cells and tissues.

Workflow for a Cell-Based Western Blot Analysis:

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

Key EGFR Signaling Pathways

Understanding the primary signaling cascades downstream of EGFR is fundamental to interpreting the biological consequences of its inhibition. Upon ligand binding and dimerization, EGFR undergoes autophosphorylation on several tyrosine residues, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling.

Major EGFR Signaling Pathways:

Caption: Major signaling pathways downstream of EGFR activation.

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway is central to regulating cell growth, metabolism, and survival.

-

PLCγ-PKC Pathway: This pathway is involved in various cellular processes, including cell proliferation and migration.

-

JAK-STAT Pathway: This pathway plays a role in cell proliferation, differentiation, and immune responses.

Data Presentation of a Kinase Selectivity Profile

Once the inhibitory activity of a compound like this compound is tested against a broad panel of kinases, the data is typically summarized in a table for clear comparison. This allows for a rapid assessment of the compound's selectivity.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |

| EGFR (Wild-Type) | 5 | 98 |

| EGFR (L858R) | 2 | 99 |

| EGFR (T790M) | 150 | 65 |

| HER2 (ErbB2) | 500 | 45 |

| HER4 (ErbB4) | >1000 | 20 |

| VEGFR2 | >10000 | <10 |

| FGFR1 | >10000 | <10 |

| PDGFRβ | >10000 | <10 |

| c-Met | 800 | 30 |

| Src | >5000 | 15 |

| Abl | >10000 | <10 |

| ... (and so on for a larger panel) | ... | ... |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no public data for this compound exists.

Conclusion

While specific data for this compound remains elusive, the principles and methodologies for determining the selectivity profile of any novel EGFR inhibitor are well-established. A thorough understanding of kinase selectivity, the application of robust biochemical and cell-based assays, and a deep knowledge of the underlying signaling pathways are all indispensable for the successful development of safe and effective targeted cancer therapies. Researchers and drug developers are encouraged to apply these principles to thoroughly characterize novel inhibitors as they emerge in the field. Should information on this compound become publicly available, this framework will provide the necessary context for its evaluation.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of EGFR Tyrosine Kinase Inhibitors

Disclaimer: Comprehensive searches for a specific compound designated "Egfr-IN-82" have not yielded any publicly available scientific literature, clinical data, or regulatory information. This suggests that "this compound" may be an internal research code, a compound not yet disclosed in the public domain, or a misnomer.

Therefore, this technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of the broader class of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The data and experimental protocols presented herein are representative of this class of drugs and are intended for researchers, scientists, and drug development professionals.

Introduction to EGFR Tyrosine Kinase Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of several cancers. EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapies that have revolutionized the treatment of cancers harboring activating EGFR mutations, particularly in non-small cell lung cancer (NSCLC). These small molecule inhibitors competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways and leading to tumor growth inhibition.

This guide will delve into the core pharmacokinetic and pharmacodynamic properties of EGFR TKIs, providing a foundational understanding for researchers in the field.

Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors

The pharmacokinetic profiles of EGFR TKIs can vary, but they generally share some common characteristics. The following table summarizes typical pharmacokinetic parameters for this class of drugs.

| Parameter | Description | Typical Range |

| Tmax (hours) | Time to reach maximum plasma concentration | 2 - 6 |

| Cmax (ng/mL) | Maximum plasma concentration | Varies significantly between agents |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Varies significantly between agents |

| t½ (hours) | Elimination half-life | 24 - 48 |

| Metabolism | Primary route of elimination | Hepatic, primarily via Cytochrome P450 enzymes (e.g., CYP3A4) |

| Excretion | Primary route of elimination | Feces |

Note: The values presented are generalized and can be influenced by factors such as specific drug, dosage, patient population, and co-administered medications.

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical non-clinical pharmacokinetic study for an investigational EGFR TKI.

Objective: To determine the pharmacokinetic profile of a novel EGFR TKI following a single oral administration in mice.

Materials:

-

Test compound (EGFR TKI)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Male BALB/c mice (6-8 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

LC-MS/MS system for bioanalysis

Methodology:

-

Dosing: A cohort of mice is administered a single oral dose of the EGFR TKI (e.g., 10 mg/kg) formulated in the vehicle.

-

Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood samples are collected from a subset of animals via retro-orbital bleeding or cardiac puncture.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the EGFR TKI are quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Caption: Workflow for a typical in vivo pharmacokinetic study of an EGFR TKI.

Pharmacodynamics of EGFR Tyrosine Kinase Inhibitors

The pharmacodynamic effects of EGFR TKIs are directly linked to their mechanism of action – the inhibition of EGFR signaling. This leads to a cascade of downstream effects, ultimately resulting in reduced tumor cell proliferation and increased apoptosis.

Signaling Pathways

EGFR activation triggers several key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. EGFR TKIs block the initial phosphorylation of EGFR, thereby inhibiting these pro-survival and proliferative signals.

Caption: Simplified EGFR signaling pathway and the inhibitory action of EGFR TKIs.

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol describes a common method to assess the pharmacodynamic effect of an EGFR TKI on cancer cell growth.

Objective: To determine the in vitro potency (IC50) of a novel EGFR TKI in an EGFR-mutant cancer cell line.

Materials:

-

EGFR-mutant cancer cell line (e.g., HCC827, PC-9)

-

Cell culture medium and supplements

-

Test compound (EGFR TKI)

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Luminometer

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The EGFR TKI is serially diluted and added to the cells. A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: A cell proliferation reagent is added to each well, and the luminescence (proportional to the number of viable cells) is measured using a luminometer.

-

Data Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

Relationship between Pharmacokinetics and Pharmacodynamics

The efficacy of an EGFR TKI is dependent on the interplay between its pharmacokinetic and pharmacodynamic properties. A successful drug must achieve and maintain a plasma concentration above the level required for target engagement and inhibition (i.e., the IC50 or a related in vivo efficacy threshold) for a sufficient duration.

Caption: Logical relationship between pharmacokinetics and pharmacodynamics for EGFR TKIs.

Conclusion

EGFR Tyrosine Kinase Inhibitors are a cornerstone of targeted cancer therapy. A thorough understanding of their pharmacokinetic and pharmacodynamic profiles is essential for the development of new, more effective agents and for optimizing the clinical use of existing drugs. While specific data for "this compound" is not available, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel EGFR TKI. Further research and public disclosure will be necessary to elucidate the specific properties of "this compound".

A Technical Guide to the Structural and Functional Analysis of EGFR-Targeted Inhibitors: A Methodological Overview

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase critically involved in cell proliferation, survival, and differentiation.[1][2] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. While a specific structural analysis of "Egfr-IN-82" bound to EGFR is not available in the public domain, this technical guide provides a comprehensive framework for the structural and functional evaluation of novel EGFR inhibitors, using established methodologies and principles. This document outlines the key experimental protocols, data presentation strategies, and a conceptual overview of the EGFR signaling network and its inhibition.

Introduction to EGFR Structure and Signaling

The Epidermal Growth Factor Receptor is a transmembrane glycoprotein composed of three main regions: an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular region containing the tyrosine kinase (TK) domain and a C-terminal regulatory tail.[3][4]

-

Extracellular Domain: This region is responsible for binding ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-α (TGF-α). Ligand binding induces a conformational change from a tethered, inactive state to an extended, active conformation, which facilitates receptor dimerization.[5][6][7]

-

Transmembrane Domain: This single alpha-helix anchors the receptor in the cell membrane and is involved in transmitting the activation signal.

-

Intracellular Domain: Upon dimerization, the intracellular kinase domains form an asymmetric dimer. This allosterically activates one kinase domain (the "receiver"), which then phosphorylates tyrosine residues on the C-terminal tail of the other (the "activator").[6][8] These phosphotyrosine sites serve as docking platforms for adaptor proteins, initiating downstream signaling cascades.

Key Downstream Signaling Pathways

Activation of EGFR triggers several critical signaling pathways that drive cellular processes.[9][10]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene transcription, leading to cell proliferation, invasion, and metastasis.[10]

-

PI3K-AKT-mTOR Pathway: A major cascade that promotes cell survival, growth, and protein synthesis while inhibiting apoptosis.[10]

-

JAK/STAT Pathway: Also implicated in activating the transcription of genes associated with cell survival.[10]

-

PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC), influencing cell motility and proliferation.[10]

Below is a diagram illustrating the core EGFR signaling cascade and the point of intervention for Tyrosine Kinase Inhibitors (TKIs).

Structural Analysis of Inhibitor Binding

The goal of structural analysis is to understand the molecular interactions between an inhibitor and the EGFR kinase domain at an atomic level. This is typically achieved through X-ray crystallography or cryo-electron microscopy. The EGFR kinase domain's ATP-binding site is the primary target for small molecule inhibitors.

Key interaction points within the ATP-binding pocket include:

-

Hinge Region: Forms critical hydrogen bonds with the inhibitor, anchoring it in place.

-

Gatekeeper Residue (Threonine 790): The size and nature of this residue are crucial for inhibitor specificity and can be a site of resistance mutations (e.g., T790M).[11]

-

Hydrophobic Pockets: Provide extensive van der Waals contacts, enhancing binding affinity.

-

DFG Motif: The conformation of this motif ("DFG-in" for active, "DFG-out" for inactive) determines the kinase's activation state and can be exploited by different classes of inhibitors.

A detailed structural model would reveal the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and any conformational changes induced in EGFR upon inhibitor binding.

Quantitative Data for Inhibitor Characterization

The functional characterization of a novel inhibitor like this compound requires rigorous quantitative assessment. Data should be presented clearly for comparative analysis. The tables below are illustrative examples of how such data would be structured.

Table 1: Biochemical Activity of this compound

| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Binding Affinity (Kᴅ, nM) |

| EGFR (Wild-Type) | Value | Value | Value |

| EGFR (L858R) | Value | Value | Value |

| EGFR (T790M) | Value | Value | Value |

| EGFR (del19) | Value | Value | Value |

| Other Kinase 1 | Value | Value | Value |

| Other Kinase 2 | Value | Value | Value |

| IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kᴅ: Dissociation constant. |

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Status | p-EGFR IC₅₀ (nM) | GI₅₀ (nM) |

| A431 | Wild-Type | Value | Value |

| PC-9 | del19 | Value | Value |

| H1975 | L858R/T790M | Value | Value |

| Control Cell Line | EGFR-negative | Value | Value |

| p-EGFR IC₅₀: Concentration to inhibit EGFR autophosphorylation by 50%. GI₅₀: Concentration to inhibit cell growth by 50%. |

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of a new inhibitor.

Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced.[12]

Objective: To determine the IC₅₀ of this compound against purified EGFR kinase.

Materials:

-

Recombinant human EGFR kinase (Wild-Type and mutant forms)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA)[12]

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Test inhibitor (this compound) serially diluted in DMSO

-

384-well plates

Procedure:

-

Prepare a reaction mixture by adding 1 µL of serially diluted inhibitor (or DMSO control) to the wells.

-

Add 2 µL of a solution containing the EGFR enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Record luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cellular Phospho-EGFR Inhibition Assay

Objective: To measure the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

A431 cells (or other high-EGFR expressing cell line)

-

12-well plates

-

Low-serum media (0.1% FBS)

-

Test inhibitor (this compound)

-

EGF (ligand for stimulation)

-

Lysis buffer

-

Antibodies for Western Blot or ELISA (anti-phospho-EGFR, anti-total-EGFR)

Procedure:

-

Seed A431 cells in 12-well plates and grow to ~90% confluency.

-

Serum-starve the cells for 16-18 hours in low-serum media.[13]

-

Pre-treat cells with various concentrations of this compound (or DMSO control) for 1 hour.[13]

-

Stimulate EGFR by adding a ligand like EGF (e.g., 50 ng/ml) for 15 minutes.[13]

-

Wash cells with cold PBS and lyse them to collect protein extracts.

-

Quantify the levels of phosphorylated EGFR (p-EGFR) and total EGFR using Western Blot or a quantitative ELISA.

-

Normalize the p-EGFR signal to the total EGFR signal.

-

Plot the normalized p-EGFR levels against inhibitor concentration to determine the cellular IC₅₀.

X-ray Crystallography Workflow

Objective: To determine the three-dimensional structure of this compound in complex with the EGFR kinase domain.

Conclusion

The comprehensive analysis of a novel EGFR inhibitor requires a multi-faceted approach that integrates structural biology, biochemistry, and cell biology. By determining the precise binding mode through structural studies, quantifying inhibitory potency with biochemical and cellular assays, and understanding its effect on downstream signaling, researchers can build a robust profile of the inhibitor. This detailed characterization is fundamental to the drug development process, enabling structure-activity relationship (SAR) studies, guiding lead optimization, and providing a mechanistic rationale for its therapeutic potential in treating EGFR-driven cancers.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors [mdpi.com]

- 5. A Structural Perspective on the Regulation of the EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A structure-based view of Epidermal Growth Factor Receptor regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of the complex of human epidermal growth factor and receptor extracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR interactive pathway | Abcam [abcam.com]

- 10. ClinPGx [clinpgx.org]

- 11. dovepress.com [dovepress.com]

- 12. promega.com.cn [promega.com.cn]

- 13. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Egfr-IN-82, a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2][3] Consequently, EGFR has emerged as a significant target for anti-cancer therapies. This document provides detailed protocols for the in vitro cell-based characterization of Egfr-IN-82, a novel and potent inhibitor of EGFR. The following application notes describe methodologies to assess the anti-proliferative activity and the molecular mechanism of action of this compound in cancer cell lines.

EGFR Signaling Pathway

The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[3] This activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.[2][3] this compound is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines with known EGFR expression levels (e.g., A431, NCI-H1975).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound (stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

-

96-well plates.

-

Plate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

Cancer cell lines.

-

Complete growth medium and serum-free medium.

-

This compound.

-

EGF.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-pEGFR, anti-EGFR, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify band intensities using appropriate software.

Experimental Workflow

Caption: Workflow for in vitro cell-based assays of this compound.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | EGFR Status | IC50 (nM) of this compound |

| A431 | Wild-type, Amplified | 15.2 |

| NCI-H1975 | L858R/T790M Mutant | 8.5 |

| HCC827 | Exon 19 Deletion | 10.1 |

| MCF-7 | Low EGFR Expression | > 10,000 |

Data are representative and for illustrative purposes only.

Table 2: Effect of this compound on EGFR Signaling Pathway in A431 Cells

| Treatment | pEGFR (Y1068) | Total EGFR | pERK (T202/Y204) | Total ERK | pAKT (S473) | Total AKT |

| Vehicle Control | + | +++ | + | +++ | + | +++ |

| EGF (100 ng/mL) | +++ | +++ | +++ | +++ | +++ | +++ |

| This compound (100 nM) + EGF | + | +++ | + | +++ | + | +++ |

Relative protein levels are indicated by: +++ (high), ++ (medium), + (low), - (not detected). Data are representative and for illustrative purposes only.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro evaluation of the novel EGFR inhibitor, this compound. The cell viability assay is a reliable method to determine its anti-proliferative efficacy, while western blot analysis confirms its mechanism of action by demonstrating the inhibition of EGFR phosphorylation and downstream signaling. The illustrative data suggest that this compound is a potent inhibitor of both wild-type and mutant forms of EGFR, with high selectivity for EGFR-driven cancer cells. These assays are fundamental for the preclinical characterization of new therapeutic agents targeting the EGFR pathway.

References

Application Notes and Protocols for the In Vivo Evaluation of EGFR-IN-82 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols provide a generalized framework for the in-vivo evaluation of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-82, in a xenograft mouse model. As specific preclinical data for this compound is not publicly available, the details provided herein are based on established methodologies for similar EGFR tyrosine kinase inhibitors (TKIs). It is imperative that researchers conduct dose-finding and toxicity studies specific to this compound to establish optimal and safe dosing regimens before initiating efficacy studies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is a novel inhibitor targeting this pathway. These application notes provide a comprehensive guide for its preclinical evaluation in a xenograft mouse model, a critical step in the drug development process.

Mechanism of Action: EGFR Signaling

EGFR is a member of the ErbB family of receptor tyrosine kinases. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. EGFR inhibitors like this compound are designed to block the tyrosine kinase activity, thereby inhibiting these downstream pathways and inducing tumor cell apoptosis and growth arrest.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful xenograft study. It is recommended to use a cell line with well-characterized EGFR expression and/or mutation status relevant to the intended clinical indication.

| Cell Line | Cancer Type | EGFR Status | Key Characteristics |

| A431 | Epidermoid Carcinoma | High Overexpression (Wild-Type) | Often used for initial screening of EGFR inhibitors. |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutation | Represents acquired resistance to first-generation EGFR TKIs. |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Highly sensitive to EGFR TKIs. |

| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate Expression (Wild-Type) | Represents a more aggressive tumor phenotype. |

Protocol:

-

Culture selected cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Routinely test cells for mycoplasma contamination.

-

Harvest cells during the logarithmic growth phase for tumor implantation.

Xenograft Mouse Model Establishment

Materials:

-

6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).

-

Selected cancer cell line.

-

Phosphate Buffered Saline (PBS), sterile.

-

Matrigel (optional, can improve tumor take rate).

Protocol:

-

Acclimatize mice for at least one week before the experiment.

-

Harvest and resuspend cultured cells in sterile PBS at a concentration of 5-10 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) is recommended.

-

Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

-

Monitor mice for tumor growth. Tumors are typically palpable within 1-2 weeks.

-

Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).

-

Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.

Caption: Experimental workflow for a xenograft mouse model study.

Formulation and Administration of this compound

Note: The following are general guidelines. The optimal formulation and route of administration for this compound must be determined experimentally.

Formulation: A common vehicle for administering hydrophobic small molecule inhibitors to mice is a mixture of:

-

5-10% N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

40% Polyethylene glycol 300 (PEG300)

-

5% Tween 80

-

Water or 5% dextrose solution

Protocol:

-

Prepare the vehicle by mixing the components in the specified order.

-

Dissolve this compound in the vehicle to the desired final concentration. Gentle heating and vortexing may be required.

-

Prepare the formulation fresh daily or determine its stability under storage conditions.

Administration:

-

Route: Oral gavage (p.o.) is common for TKIs. Intraperitoneal (i.p.) or intravenous (i.v.) injections are also options depending on the compound's properties.

-

Frequency: Typically once daily (q.d.) or twice daily (b.i.d.).

-

Volume: Generally 100-200 µL for mice (5-10 mL/kg).

Efficacy and Toxicity Monitoring

Efficacy Assessment:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume and plot the mean tumor volume ± SEM for each group over time.

-

Calculate Tumor Growth Inhibition (TGI) at the end of the study:

-

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100

-

Toxicity Assessment:

-

Record body weight 2-3 times per week. A body weight loss of >20% is a common endpoint.

-

Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).

-

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Collect major organs (liver, spleen, kidneys, etc.) for histopathological examination.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Antitumor Efficacy of this compound in Xenograft Model

| Treatment Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | TGI (%) | p-value (vs. Vehicle) |

| Vehicle | 10 | 125 ± 10 | 1500 ± 150 | - | - |

| This compound (X mg/kg, q.d.) | 10 | 128 ± 12 | 500 ± 75 | 67 | <0.01 |

| This compound (Y mg/kg, q.d.) | 10 | 123 ± 11 | 250 ± 50 | 83 | <0.001 |

Table 2: Toxicity Profile of this compound

| Treatment Group | N | Mean Body Weight Change (%) ± SEM | Mortality | Key Clinical Observations |

| Vehicle | 10 | +5 ± 2 | 0/10 | None |

| This compound (X mg/kg, q.d.) | 10 | -2 ± 1 | 0/10 | None |

| This compound (Y mg/kg, q.d.) | 10 | -8 ± 3 | 1/10 | Mild transient diarrhea in 3 mice |

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

To correlate drug exposure with antitumor activity, PK/PD studies are essential.

Protocol:

-

In a satellite group of tumor-bearing mice, administer a single dose of this compound.

-

Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to plasma and analyze for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

-

At the final time point, collect tumors and normal tissues to assess drug distribution.

-

For pharmacodynamic analysis, collect tumors at different time points after dosing and analyze for the phosphorylation status of EGFR and downstream targets (e.g., ERK, AKT) by Western blot or immunohistochemistry.

Caption: Relationship between Pharmacokinetics, Pharmacodynamics, and Efficacy.

By following these detailed application notes and protocols, researchers can effectively evaluate the in vivo efficacy and safety profile of this compound, generating the critical data needed to advance this promising therapeutic candidate towards clinical development.

Application Notes and Protocols for In Vivo Evaluation of Novel EGFR Inhibitors in Lung Cancer Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in non-small cell lung cancer (NSCLC). Activating mutations in the EGFR gene lead to constitutive signaling, driving tumor cell proliferation and survival. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug resistance necessitates the continued development of novel inhibitors. This document provides a generalized framework and detailed protocols for the preclinical evaluation of new EGFR inhibitors, such as a hypothetical compound "Egfr-IN-82," in lung cancer animal models. The methodologies described are based on established practices for evaluating TKIs in vivo.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway in cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which ultimately regulate gene expression and cellular processes. Novel inhibitors aim to block this initial phosphorylation step, thereby inhibiting downstream oncogenic signaling.

Application Notes and Protocols: Demonstrating Target Engagement of an EGFR Inhibitor using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[2] Consequently, EGFR has emerged as a major therapeutic target, with several small molecule tyrosine kinase inhibitors (TKIs) developed to block its activity.

These application notes provide a detailed protocol for utilizing Western blotting to demonstrate the target engagement of a generic EGFR inhibitor, referred to herein as [EGFR Inhibitor]. The primary principle behind this assay is to quantify the inhibition of EGFR autophosphorylation and the subsequent suppression of downstream signaling pathways upon treatment with the inhibitor. Key biomarkers for assessing target engagement include the phosphorylation status of EGFR itself (e.g., at tyrosine 1068) and critical downstream effectors such as Akt and ERK.[3][4]

Signaling Pathway Overview

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues.[5] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5] These pathways are central to cell growth and survival.[6] An effective EGFR inhibitor will block the initial autophosphorylation event, leading to a measurable decrease in the phosphorylated forms of EGFR, AKT, and ERK.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Workflow

The general workflow for assessing EGFR target engagement involves treating cancer cells that overexpress EGFR with the inhibitor, followed by cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, and immunodetection of total and phosphorylated proteins.

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Recommended Supplier | Catalog Number |

| EGFR-overexpressing cell line (e.g., A431, HCC827) | ATCC | Varies |

| Cell culture medium (e.g., DMEM, RPMI-1640) | Gibco | Varies |

| Fetal Bovine Serum (FBS) | Gibco | Varies |

| Penicillin-Streptomycin | Gibco | Varies |

| [EGFR Inhibitor] | Varies | Varies |

| DMSO (vehicle control) | Sigma-Aldrich | D2650 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |

| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad | Varies |

| Tris/Glycine/SDS Running Buffer (10X) | Bio-Rad | 1610732 |

| Trans-Blot Turbo Transfer Pack (PVDF) | Bio-Rad | Varies |

| Non-fat Dry Milk or BSA | Varies | Varies |

| Tris-Buffered Saline with Tween 20 (TBST) | Varies | Varies |

| Primary Antibody: p-EGFR (Tyr1068) | Cell Signaling Technology | 3777 |

| Primary Antibody: Total EGFR | Cell Signaling Technology | 4267 |

| Primary Antibody: p-AKT (Ser473) | Cell Signaling Technology | 4060 |

| Primary Antibody: Total AKT | Cell Signaling Technology | 4691 |

| Primary Antibody: p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | 4370 |

| Primary Antibody: Total ERK1/2 | Cell Signaling Technology | 4695 |

| Primary Antibody: Loading Control (e.g., GAPDH, β-Actin) | Cell Signaling Technology | Varies |

| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |

| HRP-conjugated Anti-Mouse IgG | Cell Signaling Technology | 7076 |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Cell Culture and Treatment

-

Culture EGFR-overexpressing cells (e.g., A431) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to treatment.

-

Prepare a stock solution of [EGFR Inhibitor] in DMSO.

-

Treat the cells with increasing concentrations of [EGFR Inhibitor] (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).

-

For experiments investigating inhibition of ligand-induced phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.

Protein Extraction and Quantification

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

SDS-PAGE and Western Blotting

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into a precast polyacrylamide gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane using a semi-dry or wet transfer system. For a large protein like EGFR (~175 kDa), a wet transfer overnight at 4°C is recommended for optimal transfer efficiency.[7]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation and Analysis

Quantitative data should be presented to clearly demonstrate the dose-dependent effect of the [EGFR Inhibitor]. Densitometry analysis of the Western blot bands should be performed using software such as ImageJ. The intensity of the phosphorylated protein bands should be normalized to the corresponding total protein bands.

Example Quantitative Data Table

| [EGFR Inhibitor] (nM) | p-EGFR / Total EGFR (Relative Intensity) | p-AKT / Total AKT (Relative Intensity) | p-ERK / Total ERK (Relative Intensity) |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |

| 10 | 0.75 | 0.80 | 0.78 |

| 100 | 0.25 | 0.30 | 0.28 |

| 1000 | 0.05 | 0.10 | 0.08 |

Note: The above data are illustrative and will vary depending on the specific inhibitor, cell line, and experimental conditions.

IC50 Determination

The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve by plotting the relative intensity of the phosphorylated protein against the logarithm of the inhibitor concentration. This provides a quantitative measure of the inhibitor's potency in a cellular context.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | Insufficient protein loaded | Increase protein amount to 30-40 µg. |

| Poor antibody binding | Optimize antibody dilution and incubation time. | |

| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Use a wet transfer for large proteins. | |

| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |

| Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. |

| Protein degradation | Ensure protease and phosphatase inhibitors are always used. Keep samples on ice. |

Conclusion

This protocol provides a robust framework for assessing the target engagement of an EGFR inhibitor by Western blot analysis. By measuring the phosphorylation status of EGFR and its key downstream effectors, researchers can effectively demonstrate the cellular potency and mechanism of action of their compound. Careful optimization of experimental conditions, including cell line selection, inhibitor concentration, and treatment duration, is crucial for obtaining reliable and reproducible results.

References

- 1. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Epidermal Growth Factor Receptor Activation Is Associated With Improved Diabetic Nephropathy and Insulin Resistance in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]